

Spectroscopic Profile of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-2-(trifluoromethoxy)benzaldehyde**. It is important to note that while this compound is of interest in medicinal chemistry and materials science, publicly available, experimentally-derived spectroscopic data is scarce. To address this, the following sections provide a plausible synthetic route for its preparation and a detailed analysis of spectroscopic data from closely related analogs. This comparative approach allows for the prediction of its spectral characteristics. The data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Proposed Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

A viable synthetic pathway to **4-Methoxy-2-(trifluoromethoxy)benzaldehyde** is the directed ortho-lithiation of 1-methoxy-3-(trifluoromethoxy)benzene, followed by formylation. The methoxy group acts as a directing group, facilitating the deprotonation at the ortho position (C2) by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be

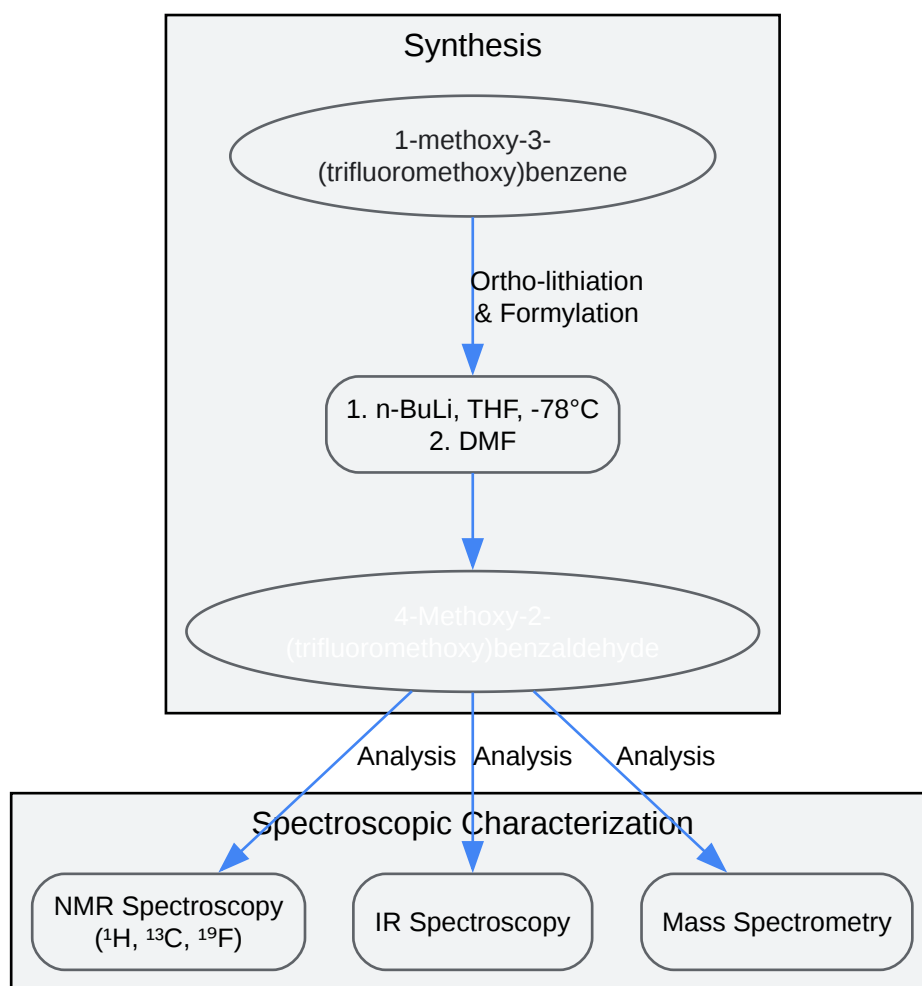
quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
- **Lithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete formation of the aryllithium intermediate.
- **Formylation:** N,N-dimethylformamide (DMF) (1.5 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
- **Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Methoxy-2-(trifluoromethoxy)benzaldehyde**.
- **Characterization:** The structure of the purified product would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Experimental Workflow and Characterization

The following diagram illustrates the proposed synthetic and analytical workflow for **4-Methoxy-2-(trifluoromethoxy)benzaldehyde**.



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Proposed synthesis and characterization workflow.

Spectroscopic Data of Analogous Compounds

Due to the lack of available data for **4-Methoxy-2-(trifluoromethoxy)benzaldehyde**, the following tables summarize the spectroscopic data for three closely related compounds to provide a basis for spectral prediction.

Analog 1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This analog shares the same substitution pattern, with a trifluoromethyl group in place of the trifluoromethoxy group.

¹H NMR (CDCl₃)

Chemical Shift (δ) ppm	Assignment
10.45	(s, 1H, -CHO)
7.80	(d, J = 8.0 Hz, 1H, Ar-H)
7.35	(d, J = 8.0 Hz, 1H, Ar-H)
7.15	(s, 1H, Ar-H)
3.86	(s, 3H, -OCH ₃)

¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm	Assignment
189.4	(-CHO)
161.5	(Ar-C-OCH ₃)
135.7	(Ar-C)
128.0	(Ar-CH)
124.5 (q)	(-CF ₃)
120.3	(Ar-C)
111.4	(Ar-CH)
55.3	(-OCH ₃)

Infrared (IR) Spectroscopy	
Wavenumber (cm ⁻¹)	Assignment
~2900-2700	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1500	C=C stretch (aromatic)
~1320	C-F stretch
~1250	C-O stretch (aryl ether)

Mass Spectrometry (MS)	
m/z	Assignment
204	[M] ⁺
203	[M-H] ⁺
175	[M-CHO] ⁺

Analog 2: 4-(Trifluoromethoxy)benzaldehyde

This analog features the trifluoromethoxy group at the para position, providing insight into its spectroscopic signature.

¹ H NMR (CDCl ₃)	
Chemical Shift (δ) ppm	Assignment
9.98	(s, 1H, -CHO)
7.93	(d, J = 8.8 Hz, 2H, Ar-H)
7.34	(d, J = 8.1 Hz, 2H, Ar-H)

¹³ C NMR (CDCl ₃)	
Chemical Shift (δ) ppm	Assignment
190.6	(-CHO)
155.0	(Ar-C-OCF ₃)
134.7	(Ar-C)
131.7	(Ar-CH)
120.7 (q)	(-OCF ₃)
120.6	(Ar-CH)

Infrared (IR) Spectroscopy	
Wavenumber (cm ⁻¹)	Assignment
~2850, ~2750	C-H stretch (aldehyde)
~1705	C=O stretch (aldehyde)
~1600, ~1505	C=C stretch (aromatic)
~1260, ~1215, ~1165	C-F and C-O stretches (-OCF ₃)

Mass Spectrometry (MS)	
m/z	Assignment
190	[M] ⁺ [1]
189	[M-H] ⁺ [1]
161	[M-CHO] ⁺

Analog 3: 4-Methoxybenzaldehyde

This compound serves as a baseline, showing the spectral data for the benzaldehyde core with a para-methoxy group.

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Assignment
9.73	(s, 1H, -CHO)[2]
7.69	(d, J = 12.0 Hz, 2H, Ar-H)[2]
6.86	(d, J = 12.0 Hz, 2H, Ar-H)[2]
3.73	(s, 3H, -OCH ₃)[2]

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
190.8	(-CHO)
164.6	(Ar-C-OCH ₃)
131.9	(Ar-CH)
129.9	(Ar-C)
114.3	(Ar-CH)
55.5	(-OCH ₃)[3]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2840, 2740	C-H stretch (aldehyde)
1684	C=O stretch (aldehyde)
1600, 1577	C=C stretch (aromatic)
1258	C-O stretch (aryl ether)

Mass Spectrometry (MS)	
m/z	Assignment
136	$[M]^+[4]$
135	$[M-H]^+[4]$
107	$[M-CHO]^+[4]$
92	$[M-CHO-CH_3]^+$
77	$[C_6H_5]^+$

Conclusion

While direct experimental data for **4-Methoxy-2-(trifluoromethoxy)benzaldehyde** is not readily available in the surveyed literature, this guide provides a robust framework for its synthesis and spectroscopic characterization. The detailed protocols and comparative data from closely related analogs offer valuable insights for researchers working on the synthesis and application of this and similar compounds. The provided spectroscopic tables for key analogs will aid in the identification and characterization of **4-Methoxy-2-(trifluoromethoxy)benzaldehyde** upon its successful synthesis.

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